4-(N,N-Dimethylamino)phenylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Cross-Coupling Reactions

One of the primary applications of 4-(N,N-Dimethylamino)phenylzinc bromide is in palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between an organic electrophile (RX) and an organometallic compound (RM) through a catalytic cycle involving a palladium complex []. 4-(N,N-Dimethylamino)phenylzinc bromide serves as the organometallic component in the reaction, offering advantages like:

Mild reaction conditions

Compared to other organozinc reagents, 4-(N,N-Dimethylamino)phenylzinc bromide reacts efficiently under mild reaction temperatures, minimizing side reactions and product degradation [].

Compatibility with various functional groups

The presence of the dimethylamino group makes the reagent less reactive towards electrophiles compared to some other organozinc reagents. This allows for better compatibility with functional groups that might be sensitive to strong nucleophiles [].

Here are some examples of cross-coupling reactions where 4-(N,N-Dimethylamino)phenyl bromide is used:

Suzuki-Miyaura coupling: This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides to form biaryl or stilbene derivatives [].

Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

Stille coupling: This reaction couples organotin reagents with aryl or vinyl halides.

Other Applications

Apart from cross-coupling reactions, 4-(N,N-Dimethylamino)phenylzinc bromide finds use in other organic transformations like:

Negishi coupling: This reaction couples organozinc reagents with aryl or vinyl halides using a nickel or palladium catalyst.

Kumada-Corriu coupling: This reaction couples Grignard reagents or aluminum reagents with aryl or vinyl halides using a nickel or palladium catalyst.

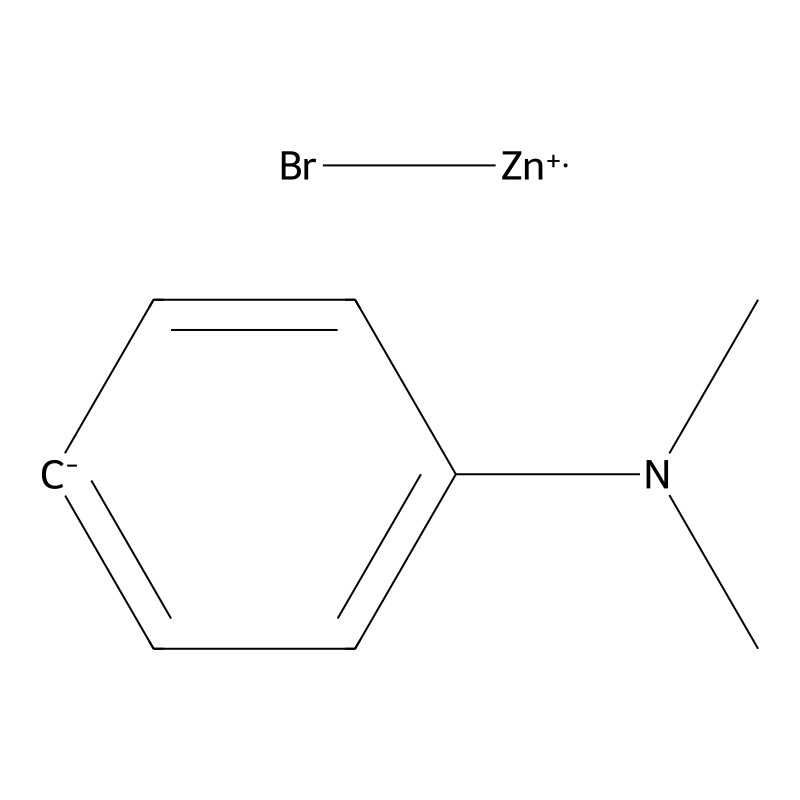

4-(N,N-Dimethylamino)phenylzinc bromide is an organozinc compound characterized by the presence of a dimethylamino group attached to a phenyl ring, with a zinc atom coordinated to bromine. This compound is notable for its role in organic synthesis, particularly in cross-coupling reactions, where it serves as a nucleophile capable of forming carbon-carbon bonds. The structure of 4-(N,N-Dimethylamino)phenylzinc bromide can be represented as:

The presence of the dimethylamino group enhances its reactivity and selectivity in various

4-(N,N-Dimethylamino)phenylzinc bromide primarily participates in substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. During these reactions, the compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. Key types of reactions include:

- Negishi Coupling: Involves palladium or nickel catalysts and typically requires a base like triethylamine.

- Oxidative Addition: A halide is added to the zinc compound, facilitated by a transition metal catalyst.

- Reductive Elimination: This step removes the halide, resulting in the formation of biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

While specific biological activities of 4-(N,N-Dimethylamino)phenylzinc bromide are not extensively documented, its derivatives and related compounds often exhibit significant biological properties. The dimethylamino group can enhance solubility and bioavailability, potentially leading to increased activity against various biological targets. The compound's utility in synthesizing biologically active molecules suggests potential applications in drug development.

The synthesis of 4-(N,N-Dimethylamino)phenylzinc bromide can be achieved through several methods:

- Grignard Reaction: The compound can be synthesized by reacting 4-(N,N-Dimethylamino)phenylmagnesium bromide with zinc chloride in tetrahydrofuran (THF) under an inert atmosphere.

- Direct Zinc Insertion: Another method involves the direct insertion of zinc into 4-(N,N-Dimethylamino)phenyl halides.

- Industrial Production: In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions for higher yields and purity.

4-(N,N-Dimethylamino)phenylzinc bromide is widely used in various fields:

- Organic Synthesis: It is employed for synthesizing complex organic molecules and forming carbon-carbon bonds.

- Pharmaceutical Development: The compound is instrumental in creating intermediates for active pharmaceutical ingredients.

- Materials Science: It finds applications in producing fine chemicals and agrochemicals .

The interaction studies concerning 4-(N,N-Dimethylamino)phenylzinc bromide focus on its reactivity with different electrophiles and transition metal catalysts. Its ability to undergo cross-coupling reactions with various substrates has been documented, showcasing its versatility as an organometallic reagent. The presence of the dimethylamino group influences the reactivity patterns observed during these interactions, enhancing selectivity and yield .

4-(N,N-Dimethylamino)phenylzinc bromide can be compared with several similar organozinc compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(N,N-Dimethylamino)phenylmagnesium bromide | Contains magnesium instead of zinc; used in Grignard reactions | Less versatile than its zinc counterpart |

| 4-(4-Dimethylaminophenyl)phenylzinc bromide | Additional phenyl group; used in similar cross-coupling reactions | Increased steric hindrance may affect reaction outcomes |

| Phenylzinc bromide | Lacks the dimethylamino group; simpler structure | More reactive but less selective than 4-(N,N-Dimethylamino)phenylzinc bromide |

The uniqueness of 4-(N,N-Dimethylamino)phenylzinc bromide lies in its enhanced reactivity due to the dimethylamino group, allowing it to participate effectively in more complex synthetic routes compared to other organozinc compounds .